

Crystal Structure Analysis of Acetamidinium Iodide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Acetamidinium iodide*

Cat. No.: *B8034680*

[Get Quote](#)

An In-depth Examination of a Key Perovskite Precursor

For Researchers, Scientists, and Drug Development Professionals

While **Acetamidinium Iodide** $[\text{CH}_3\text{C}(\text{NH}_2)_2]\text{I}$ is a crucial precursor in the synthesis of high-performance perovskite solar cells, a detailed single-crystal X-ray diffraction analysis of the pure compound is not readily available in the surveyed scientific literature.^{[1][2]} Its primary role has been as a component in mixed-cation lead halide perovskites, where its incorporation has been shown to enhance stability and open-circuit voltage.^[2]

To provide a comprehensive technical guide that adheres to the core requirements of structural analysis, this document presents a detailed examination of the crystal structure of the closely related and well-characterized compound, Formamidinium Iodide $[\text{HC}(\text{NH}_2)_2]\text{I}$. The structural principles and experimental methodologies detailed herein are directly applicable to the study of **Acetamidinium Iodide** and other small organic halide salts.

Physicochemical Properties

Acetamidinium Iodide is a white powder or crystalline solid with the chemical formula $\text{C}_2\text{H}_7\text{IN}_2$ and a molecular weight of 185.99 g/mol.^{[2][3]} It is identified by the CAS number 1452099-14-7.^{[2][3]}

Crystal Structure of Formamidinium Iodide: An Analogous System

A study of Formamidinium Iodide revealed its crystallization in the monoclinic space group $P2_1/c$ at a temperature of 100 K.[4][5][6] The formamidinium cation is planar, and it forms a distinct ionic pair with the iodide anion through a strong N—H \cdots I hydrogen bond.[4][6] These ion pairs are further organized into hydrogen-bonded zigzag chains.[4]

Crystallographic Data

The following table summarizes the key crystallographic data for Formamidinium Iodide.

Parameter	Value[4][5]
Crystal System	Monoclinic
Space Group	$P2_1/c$
a (Å)	5.2391 (9)
b (Å)	6.3358 (8)
c (Å)	7.3915 (8)
α (°)	90
β (°)	90
γ (°)	90
Volume (Å ³)	245.42 (9)
Z	4
Temperature (K)	100

Selected Bond Lengths and Angles

The table below presents selected interatomic distances and angles within the Formamidinium Iodide crystal structure, highlighting the geometry of the formamidinium cation and its interaction with the iodide anion.

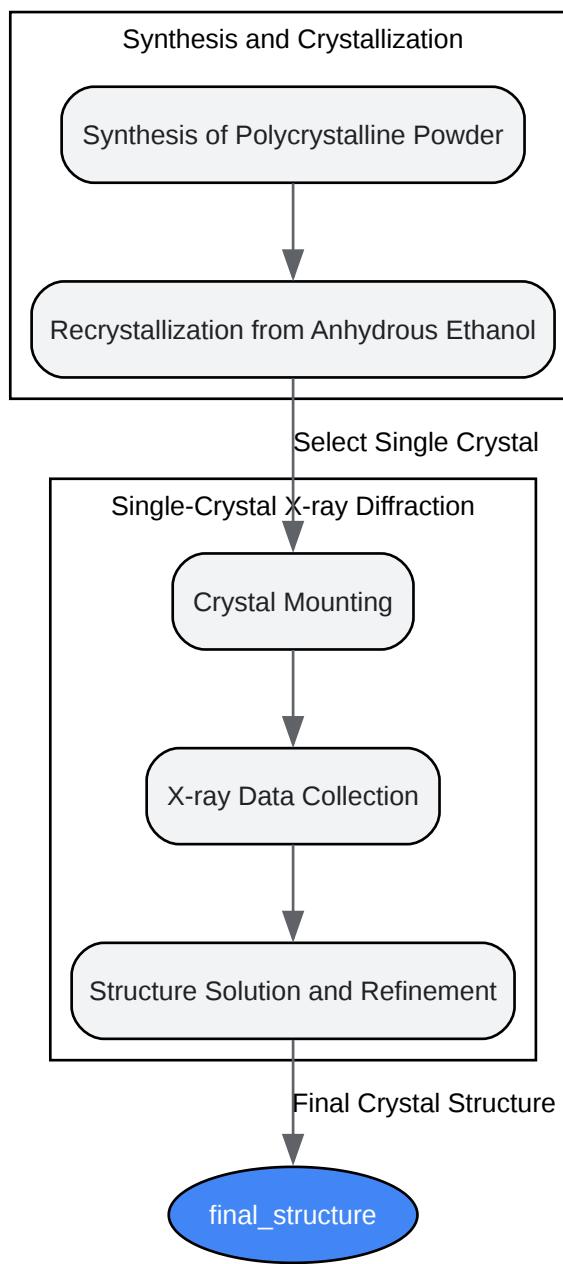
Bond/Angle	Length (Å) / Angle (°)[4][6]
C—N1	1.301 (7)
C—N2	1.309 (8)
N1—H1A···I1	3.612 (5)
N2—H2A···I1	3.622 (4)
N1—C—N2	121.5 (6)

Experimental Protocols

Synthesis and Crystallization of Formamidinium Iodide

Single crystals of Formamidinium Iodide suitable for X-ray diffraction can be obtained through the recrystallization of a polycrystalline powder from an anhydrous ethanol solution by slow cooling.[4][5]

Single-Crystal X-ray Diffraction Analysis

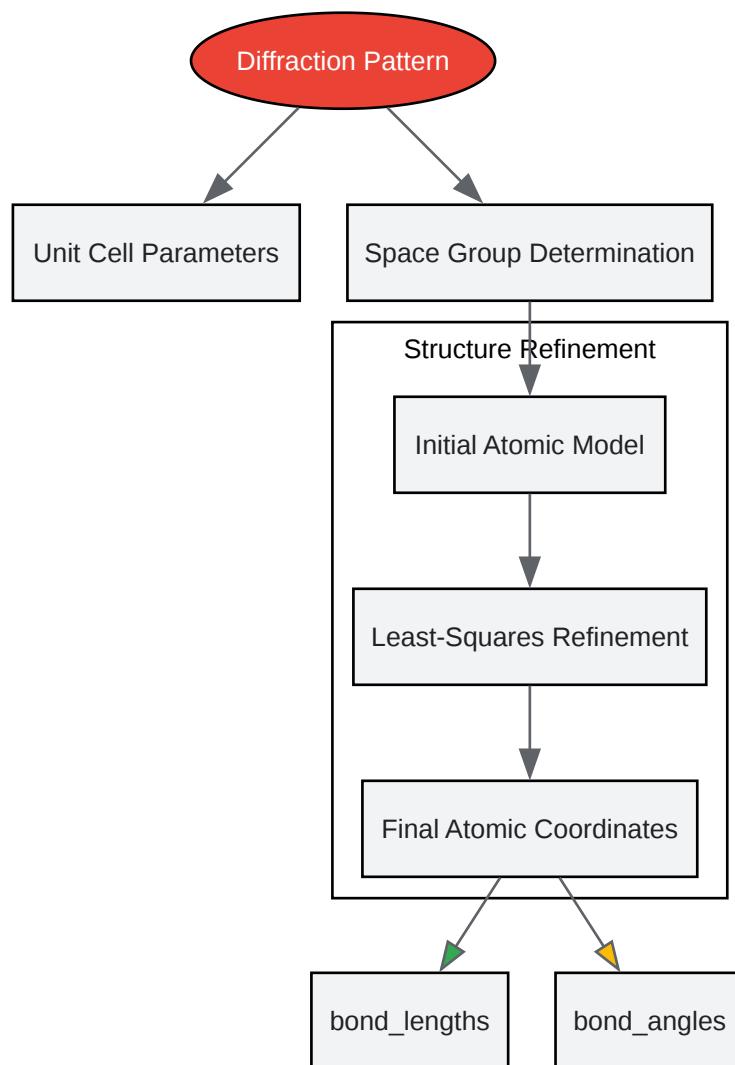

The determination of the crystal structure of Formamidinium Iodide involves the following key steps:

- Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
- Data Collection: The crystal is subjected to a beam of monochromatic X-rays, and the diffraction pattern is collected using a detector. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.
- Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement using full-matrix least-squares on F^2 .

Visualizations

Experimental Workflow for Crystal Structure Analysis

The following diagram illustrates the general workflow from the synthesis of the organic salt to the final determination of its crystal structure.



[Click to download full resolution via product page](#)

Experimental workflow from synthesis to structure determination.

Logical Relationships in Crystallographic Analysis

The process of determining a crystal structure from diffraction data involves a series of logical steps and interpretations, as depicted below.

[Click to download full resolution via product page](#)

Logical flow of crystallographic structure analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ossila.com [ossila.com]
- 2. Acetamidinium iodide | CAS 1452099-14-7 [greatcellsolarmaterials.com]
- 3. downloads.ossila.com [downloads.ossila.com]
- 4. Formamidinium iodide: crystal structure and phase transitions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Formamidinium iodide: crystal structure and phase transitions - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Crystal Structure Analysis of Acetamidinium Iodide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8034680#crystal-structure-analysis-of-acetamidinium-iodide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com